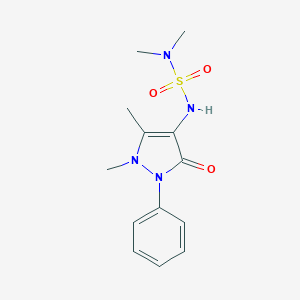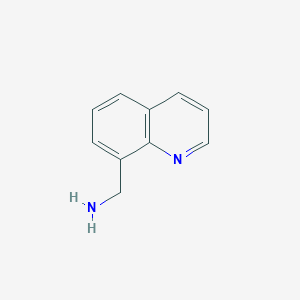
1-tert-butyl-4-methylenecyclohexane
Übersicht
Beschreibung
1-tert-butyl-4-methylenecyclohexane, also known as tert-butylcyclohexane, is an organic compound with the molecular formula C10H20. It is a derivative of cyclohexane, where one hydrogen atom is replaced by a tert-butyl group and another by a methylene group. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-tert-butyl-4-methylenecyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with tert-butyl chloride in the presence of a strong acid catalyst, such as aluminum chloride (AlCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- often involves large-scale alkylation processes. These processes utilize continuous flow reactors and advanced separation techniques to isolate and purify the desired product. The use of catalysts and optimized reaction conditions ensures efficient production with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-tert-butyl-4-methylenecyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The methylene group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation reactions typically use chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products
Oxidation: Produces alcohols, ketones, or carboxylic acids.
Reduction: Yields simpler hydrocarbons.
Substitution: Forms halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl-4-methylenecyclohexane has several scientific research applications:
Chemistry: Used as a model compound in studies of alkylation and substitution reactions.
Biology: Investigated for its potential effects on biological membranes and cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- involves its interaction with molecular targets and pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules. The methylene group can participate in various chemical reactions, influencing the compound’s overall behavior and effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane, tert-butyl-: Similar structure but lacks the methylene group.
Cyclohexane, 1-methylethyl-: Contains an isopropyl group instead of a tert-butyl group.
Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-: Similar structure with a methyl group instead of a methylene group.
Uniqueness
1-tert-butyl-4-methylenecyclohexane is unique due to the presence of both a tert-butyl group and a methylene group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
13294-73-0 |
|---|---|
Molekularformel |
C11H20 |
Molekulargewicht |
152.28 g/mol |
IUPAC-Name |
1-tert-butyl-4-methylidenecyclohexane |
InChI |
InChI=1S/C11H20/c1-9-5-7-10(8-6-9)11(2,3)4/h10H,1,5-8H2,2-4H3 |
InChI-Schlüssel |
IHNUKBZLLPOGDS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(=C)CC1 |
Kanonische SMILES |
CC(C)(C)C1CCC(=C)CC1 |
Key on ui other cas no. |
13294-73-0 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B184949.png)

![[3-(2-chlorophenyl)-5-isoxazolyl]methanol](/img/structure/B184953.png)

![1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione](/img/structure/B184956.png)

![1-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione](/img/structure/B184959.png)

![4-Chloro-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B184962.png)
![1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B184963.png)




